molecular formula C14H11NO2S2 B2915336 (Z)-5-((2H-chromen-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one CAS No. 618074-90-1

(Z)-5-((2H-chromen-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one

Cat. No.: B2915336
CAS No.: 618074-90-1
M. Wt: 289.37
InChI Key: SBTXKJSMZVPDEP-GHXNOFRVSA-N
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Description

(Z)-5-((2H-chromen-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C14H11NO2S2 and its molecular weight is 289.37. The purity is usually 95%.
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Biological Activity

(Z)-5-((2H-chromen-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and case studies.

Anticancer Activity

Thiazolidin-4-one derivatives, including this compound, have shown significant anticancer potential. Recent studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Thiazolidinones may act by interfering with DNA replication and inducing apoptosis in cancer cells. They are also known to inhibit key enzymes involved in tumor growth.
  • Case Study : A study demonstrated that similar thiazolidinone derivatives exhibited IC50 values ranging from 0.008 to 3.50 µM against various cancer cell lines, indicating potent cytotoxic effects .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in several studies:

  • Antibacterial Effects : This compound has shown effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for related thiazolidinones were as low as 0.5 µg/mL .
  • Biofilm Inhibition : Thiazolidinone derivatives have also demonstrated the ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .

Anti-inflammatory Activity

Research indicates that thiazolidinones may possess anti-inflammatory properties, contributing to their therapeutic potential:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory pathways.
  • Data Table : The following table summarizes the biological activities of this compound and related compounds.
Biological ActivityMechanism of ActionIC50/MIC Values
AnticancerDNA interaction, apoptosis induction0.008 - 3.50 µM
AntibacterialInhibition of bacterial growth0.5 µg/mL
Biofilm FormationDisruption of biofilm formation>50% reduction at MIC
Anti-inflammatoryInhibition of COX/LOXNot specified

Research Findings

Recent advancements in the synthesis and evaluation of thiazolidinone derivatives have highlighted their potential as multi-target agents in cancer therapy and infectious diseases:

  • Synthetic Strategies : Novel synthetic routes have been developed to enhance the efficacy and selectivity of these compounds, including green chemistry approaches that reduce environmental impact .
  • Structure-Activity Relationship (SAR) : Understanding the SAR has been critical in optimizing the biological activity of thiazolidinones, leading to more effective drug candidates with fewer side effects .

Properties

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S2/c1-15-13(16)12(19-14(15)18)7-9-6-10-4-2-3-5-11(10)17-8-9/h2-7H,8H2,1H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTXKJSMZVPDEP-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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